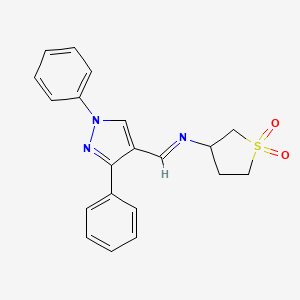

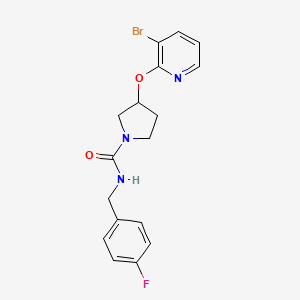

![molecular formula C15H15N3S2 B2484389 N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708995-54-4](/img/structure/B2484389.png)

N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a thiophene ring and substituted with a cyclopentyl group and an amine group. This unique structure contributes to its chemical reactivity and biological properties.

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine, also known as CPI-1205, is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death . The compound’s interaction with its target results in changes in the ATP levels of the bacteria .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the energy metabolism of the bacteria, leading to ATP depletion .

Pharmacokinetics

The pharmacokinetics of this compound are currently under research . bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The compound has been found to be less potent against M. tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis, which can affect the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes the use of formic acid as a one-carbon source reagent to facilitate the cyclization process . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve solvent-free reactions or the use of efficient catalysts to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Comparison with Similar Compounds

Similar Compounds

Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.

Uniqueness

N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentyl group and thiophene ring enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name |

N-cyclopentyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2/c1-2-5-10(4-1)18-14-13-11(12-6-3-7-19-12)8-20-15(13)17-9-16-14/h3,6-10H,1-2,4-5H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGPWNVNNMXFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

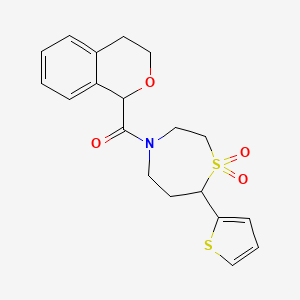

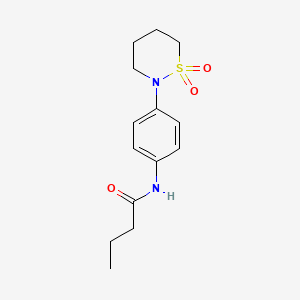

![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)

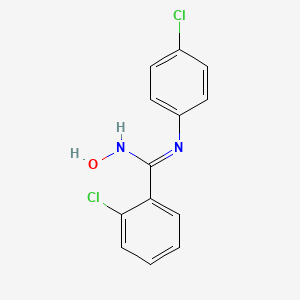

![N-[(4-chlorophenyl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2484308.png)

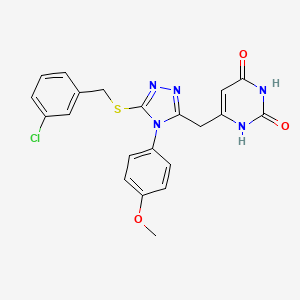

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2484311.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/new.no-structure.jpg)

![N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2484318.png)

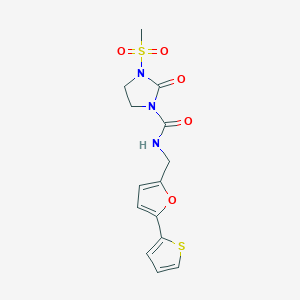

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)